Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Scientific Research Applications
Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Biological Research: The compound is studied for its antimicrobial, anticancer, and antifungal properties.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to various enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be compared with other triazole and pyridine derivatives:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit different biological activities.
1,2,4-Triazoles: Similar to this compound, these compounds also have significant biological activities but may differ in their specific targets and effects.
Pyridine Derivatives: These compounds share the pyridine ring but lack the fused triazole ring, leading to different chemical and biological properties.
This compound stands out due to its unique fused ring structure, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMUNZXYARZELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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